![molecular formula C16H13BrO3 B2540343 3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid CAS No. 1087789-75-0](/img/structure/B2540343.png)
3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid is a useful research compound. Its molecular formula is C16H13BrO3 and its molecular weight is 333.181. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Investigation and Characterization
- A compound structurally similar to the one , (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, has been characterized using X-ray crystallography, spectroscopy, and quantum chemical calculations. It exhibits a stable crystal structure with specific intramolecular and intermolecular interactions, contributing to its higher stabilization energy compared to its parent compound (Venkatesan et al., 2016).
Hydrogen-Bonded Structures
- (E)-4-methoxycinnamic acid, a compound with a similar structure, forms a hydrogen-bonded chain of rings, creating a three-dimensional network structure. This highlights the importance of hydrogen bonding in determining the molecular arrangement (Yang et al., 2006).
Nonlinear Optical Activity
- Another similar compound, (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid, demonstrates significant nonlinear optical (NLO) activity. This was confirmed through Second Harmonic Generation experiments and hyperpolarizability calculations, suggesting potential applications in optical technologies (Venkatesan et al., 2016).
Antioxidant Potential and Radical Scavenging Activity
- The radical scavenging activity of hydroxycinnamic acid derivatives, closely related to the compound of interest, was studied using a density-functional-theory (DFT) method. This research helps in understanding the antioxidant properties and guides the selection or design of novel antioxidants (Kong et al., 2004).
Photoalignment in Liquid Crystals
- Prop-2-enoates derived from thiophene have shown the ability to promote excellent photoalignment of nematic liquid crystals. The study indicates that the photoalignment is influenced by the substitution pattern in the molecular structure, suggesting potential applications in liquid crystal display technologies (Hegde et al., 2013).
Antimicrobial and Antioxidant Properties
- Research on bromophenol derivatives from the red alga Rhodomela confervoides, including compounds structurally similar to 3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid, found them inactive against certain human cancer cell lines and microorganisms, indicating a specific scope of biological activity (Zhao et al., 2004).
Properties
IUPAC Name |
(E)-3-[2-[(3-bromophenyl)methoxy]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c17-14-6-3-4-12(10-14)11-20-15-7-2-1-5-13(15)8-9-16(18)19/h1-10H,11H2,(H,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMAVMYHDUTYGJ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)OCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
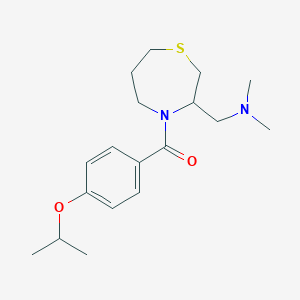
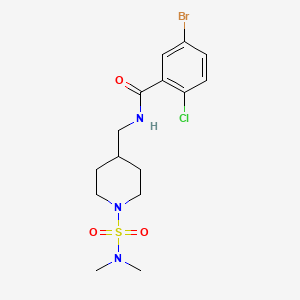
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2540265.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride](/img/structure/B2540266.png)
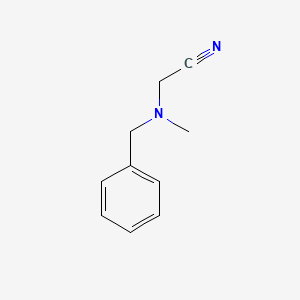
![N'-(2,3-Dimethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2540268.png)
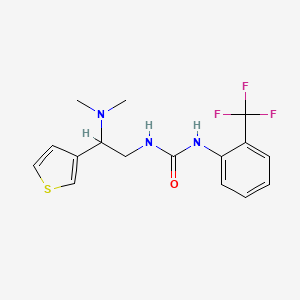
![N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2540273.png)
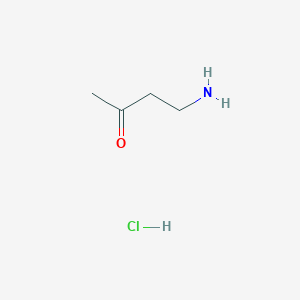
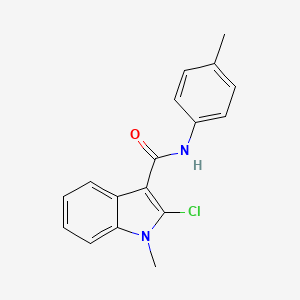
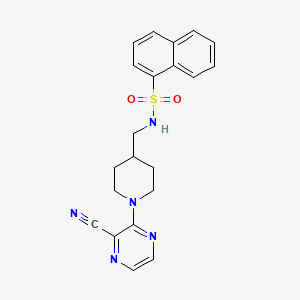
![3-[2-(Benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline](/img/structure/B2540278.png)

![1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2540283.png)
